molecular formula C12H22N2O2 B1395457 Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-4-carboxylate CAS No. 1211583-65-1

Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-4-carboxylate

Cat. No.: B1395457
CAS No.: 1211583-65-1
M. Wt: 226.32 g/mol
InChI Key: JNZMRBKTBFPQJA-UHFFFAOYSA-N
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Description

Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-4-carboxylate is a chemical compound with the molecular formula C12H22N2O2. It is a white to yellow solid that is often used in various chemical and pharmaceutical research applications. This compound is known for its unique structure, which includes a tert-butyl group and an octahydro-pyrrolo-pyridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-4-carboxylate typically involves the reaction of a pyrrolo-pyridine derivative with tert-butyl chloroformate. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and more efficient purification techniques. The reaction conditions are optimized to maximize yield and minimize impurities. Common purification methods include recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.

Scientific Research Applications

Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-4-carboxylate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and protein-ligand binding.

    Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl octahydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate
  • Tert-butyl octahydro-1H-pyrrolo[3,4-B]pyridine-1-carboxylate

Uniqueness

Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-4-carboxylate is unique due to its specific ring structure and the position of the tert-butyl group. This structural uniqueness can result in different chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

tert-butyl 1,2,3,3a,5,6,7,7a-octahydropyrrolo[3,2-b]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-4-5-9-10(14)6-7-13-9/h9-10,13H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZMRBKTBFPQJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2C1CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301162690
Record name 1,1-Dimethylethyl octahydro-4H-pyrrolo[3,2-b]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301162690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211583-65-1
Record name 1,1-Dimethylethyl octahydro-4H-pyrrolo[3,2-b]pyridine-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211583-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl octahydro-4H-pyrrolo[3,2-b]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301162690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-4-carboxylate
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Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-4-carboxylate
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Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-4-carboxylate
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Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-4-carboxylate
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Reactant of Route 6
Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-4-carboxylate

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